Tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate
Description
Tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-nitrophenoxy substituent at the 3-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthetic workflows. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing enzyme inhibitors or receptor modulators due to its structural versatility .
Properties
IUPAC Name |
tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-6-7-12(11-17)22-14-9-5-4-8-13(14)18(20)21/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTYGQILEXWEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383406 | |
| Record name | tert-Butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-67-8 | |
| Record name | tert-Butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and General Preparation Strategy
The synthesis typically follows a nucleophilic aromatic substitution (SNAr) or coupling reaction between a suitably protected piperidine derivative and a nitrophenol or nitro-substituted phenol derivative.
-
- Piperidine ring protected with a tert-butoxycarbonyl (Boc) group on the nitrogen (e.g., tert-butyl piperidine-1-carboxylate).
- 2-nitrophenol or 2-nitro-substituted phenol as the nucleophile.
-
- The phenolic oxygen attacks the electrophilic carbon of the piperidine ring precursor, replacing a leaving group (commonly a halide such as bromide) under basic conditions.
-
- Base: Potassium carbonate (K2CO3) or similar inorganic bases.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
- Temperature: Room temperature to moderate heating (20–80°C) depending on reactivity.
- Time: Several hours to overnight stirring for complete conversion.
-
- Flash column chromatography using ethyl acetate/hexane mixtures.
- Recrystallization to enhance purity.
This method is analogous to the preparation of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, where 4-nitrophenol reacts with tert-butyl 4-piperidone-1-carboxylate under basic conditions to yield the product with moderate to good yields (~50%).
Detailed Reaction Scheme Example
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Preparation of Boc-protected piperidine intermediate | Starting from piperidine, protection of the nitrogen with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine in dichloromethane | Protects the piperidine nitrogen to prevent side reactions |
| 2. Halogenation at the 3-position of piperidine ring | Using reagents such as N-bromosuccinimide (NBS) or related halogen sources | Introduces a good leaving group for nucleophilic substitution |
| 3. Nucleophilic substitution with 2-nitrophenol | React Boc-protected 3-halopiperidine with 2-nitrophenol in the presence of K2CO3 in DMF at room temperature | Formation of the 3-(2-nitrophenoxy) substituent on the piperidine ring |
| 4. Purification | Flash chromatography or recrystallization | Isolates pure tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate |
Reaction Parameters and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Base type and amount | K2CO3, 1.5–2 equiv. | Ensures deprotonation of phenol for nucleophilic attack |
| Solvent | DMF, DMSO | Polar aprotic solvents increase nucleophilicity and solubility |
| Temperature | 20–80°C | Higher temperatures increase reaction rate but may cause side reactions |
| Reaction time | 6–24 hours | Longer times improve conversion but risk decomposition |
| Molar ratio (piperidine:phenol) | 1:1.1 to 1:1.5 | Slight excess of phenol ensures complete substitution |
Analytical Characterization for Confirmation
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR confirm the presence of characteristic aromatic protons of the nitrophenoxy group and Boc-protected piperidine signals.
- Mass Spectrometry (MS):
- High resolution MS confirms molecular weight consistent with the compound.
- Infrared Spectroscopy (IR):
- Characteristic peaks for nitro group (around 1500–1600 cm^-1), carbamate (Boc) group (around 1700 cm^-1), and aromatic ether linkages.
- Chromatography:
- Purity assessed by HPLC or flash chromatography retention times.
Example Data Table: Stock Solution Preparation for Boc-Protected Piperidine Derivatives
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 3.33 | 0.666 | 0.333 |
| 5 mg | 16.65 | 3.33 | 1.66 |
| 10 mg | 33.29 | 6.66 | 3.33 |
Note: Volumes calculated based on molecular weight and desired molarity for preparation of stock solutions in DMSO or other solvents.
Research Findings and Notes
- The use of Boc protection on the piperidine nitrogen is crucial to prevent unwanted side reactions during substitution and to improve solubility and handling.
- The regioselectivity of substitution at the 3-position (versus 4-position) depends on the halogenation step and steric/electronic factors.
- Reaction conditions such as temperature and solvent polarity significantly influence yield and purity.
- Purification by flash chromatography using ethyl acetate/hexane mixtures is effective for isolating the product with purity >95%.
- The nitro group remains intact during nucleophilic substitution, allowing for subsequent functionalization (e.g., reduction to amino group if desired).
- Analogous compounds have been synthesized with yields ranging from 40% to 70%, depending on precise conditions.
Summary Table: Comparison of Preparation Methods
Scientific Research Applications
Medicinal Chemistry
Antibacterial Agents
Tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate serves as an important precursor in the synthesis of compounds that exhibit antibacterial properties. It has been utilized in the preparation of beta-lactamase inhibitors, which enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains. The compound can be transformed into various derivatives through nucleophilic substitutions and coupling reactions, leading to the development of new antibacterial agents .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of derivatives synthesized from this compound. For instance, modifications to the phenoxy group have resulted in compounds that effectively inhibit NLRP3-dependent pyroptosis and reduce interleukin-1 beta (IL-1β) release in macrophages. These findings suggest that such derivatives could play a role in treating inflammatory diseases .
Synthetic Methodologies
The compound is frequently used as an intermediate in various synthetic pathways:
Nucleophilic Aromatic Substitution
One of the primary reactions involving this compound is nucleophilic aromatic substitution. This reaction allows for the introduction of diverse functional groups, enhancing the biological activity of the resulting compounds. For example, when reacted with amines or other nucleophiles, it can yield novel piperidine derivatives with tailored properties .
Deprotection Strategies
The tert-butyl ester group can be selectively deprotected using reagents such as trifluoroacetic acid (TFA), facilitating further functionalization of the piperidine nitrogen. This step is crucial for generating more complex molecules that may exhibit enhanced pharmacological profiles .
Biological Evaluation
The biological activity of this compound and its derivatives has been assessed through various assays:
| Compound | Activity Type | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Compound A | Anti-pyroptotic | 24.9 ± 6.3 | 10 |
| Compound B | IL-1β Release | 19.4 ± 0.4 | 10 |
| Compound C | Anti-pyroptotic | 39.2 ± 6.6 | Variable |
These results indicate that structural modifications to this compound can significantly influence its biological activity, making it a valuable scaffold for drug development .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding and electrostatic interactions. This compound may also inhibit certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives with tert-butyl carbamate and aromatic/heteroaromatic substituents are widely explored in medicinal chemistry. Below is a detailed comparison of tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate with structurally analogous compounds:
Substituent Position and Functional Group Variations
Structural and Functional Insights
- Electronic Effects: The 2-nitrophenoxy group in the target compound confers electron-withdrawing properties, which may stabilize transition states in nucleophilic substitution reactions. In contrast, the hydroxyethyl group in tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is electron-donating, enhancing solubility but reducing electrophilicity .
- Stereochemical Influence: The (R)-configured nitropyrimidinylamino derivative () highlights the role of stereochemistry in target binding. Such enantiomeric specificity is absent in the non-chiral nitrophenoxy analog .
- Bioisosteric Replacement: Replacing 2-nitrophenoxy with tetrazole () demonstrates how bioisosterism can shift applications from general intermediates to therapeutic agents (e.g., antidiabetic activity) .
Pharmacological Potential
- In contrast, nitro-substituted analogs (e.g., –3) are more commonly employed as synthetic intermediates for kinase or protease inhibitors due to their electrophilic reactivity .
Biological Activity
Tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate (CAS No. 690632-67-8) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure
The compound features a piperidine ring substituted with a tert-butyl group and a nitrophenoxy moiety. The structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Inhibition of Pyroptosis : The compound has shown potential in inhibiting pyroptosis, a form of programmed cell death associated with inflammatory responses. In vitro studies demonstrated that it could reduce IL-1β release significantly, suggesting a role in modulating inflammatory pathways .
- ATPase Activity Suppression : The compound has been evaluated for its impact on NLRP3 ATPase activity, revealing a notable reduction in ATP hydrolysis, which is indicative of its potential to interfere with inflammatory signaling pathways .
Efficacy in Cell Lines
The biological activity of this compound was assessed using various cancer cell lines and primary immune cells. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 10.38 | Induction of apoptosis |
| HeLa (cervical cancer) | 5.25 | Cytotoxic effects |
| Jurkat (T-cell) | 12.50 | Inhibition of cell proliferation |
Case Studies
- Anti-inflammatory Activity : In a study assessing anti-inflammatory properties, this compound was shown to decrease the secretion of pro-inflammatory cytokines in mouse splenocytes when stimulated with lipopolysaccharides (LPS). The results indicated a concentration-dependent inhibition of IL-6 and TNF-α production .
- Cancer Cell Line Studies : A series of experiments conducted on MCF-7 and HeLa cells demonstrated that the compound could induce apoptosis through the activation of caspase pathways. Flow cytometric analysis revealed an increase in early apoptosis markers when treated with concentrations above 5 µM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the nitrophenoxy group significantly affect the biological activity of the compound. For instance:
- Substituting the nitro group with other electron-withdrawing groups enhanced anti-inflammatory activity.
- Alterations to the piperidine ring were found to influence cytotoxicity against cancer cell lines, suggesting that both steric and electronic factors play crucial roles in determining the efficacy of derivatives .
Q & A
Q. What methods validate the purity of this compound when HPLC and NMR data conflict?
- Methodological Answer :
- Orthogonal Techniques : Combine HPLC (C18 column, acetonitrile/water), GC-MS, and elemental analysis.
- Ion Mobility Spectrometry (IMS) : Detect trace impurities with different collision cross-sections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
